4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is a complex organic compound with a molecular formula of C15H20N4O2 . This compound is characterized by its unique structure, which includes a quinazoline core and a piperazine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 2-formyl-5,5-dimethyl-1,3-cyclohexanedione with 4-amidinopyridine to form the quinazoline core . This intermediate is then reacted with piperazine-1-carbaldehyde under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and high-purity reagents to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group.
Substitution: The piperazine ring allows for substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Electrophiles such as alkyl halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, substituted piperazines, and various quinazoline derivatives.
Scientific Research Applications
4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The quinazoline core is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazoline
- 7,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids
Uniqueness
4-(4,7-Dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)piperazine-1-carbaldehyde is unique due to its combination of a quinazoline core and a piperazine ring. This structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H20N4O2 |
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Molecular Weight |
288.34 g/mol |
IUPAC Name |
4-(4,7-dimethyl-5-oxo-7,8-dihydro-6H-quinazolin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C15H20N4O2/c1-10-7-12-14(13(21)8-10)11(2)16-15(17-12)19-5-3-18(9-20)4-6-19/h9-10H,3-8H2,1-2H3 |
InChI Key |
LILHSJHYRRJFIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=NC(=NC(=C2C(=O)C1)C)N3CCN(CC3)C=O |
Origin of Product |
United States |
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